amine hydrochloride CAS No. 2097962-82-6](/img/structure/B1485344.png)
[2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride” is a chemical compound with the empirical formula C10H14ClN . It is a solid substance . This compound is an intermediate used to prepare N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNC1Cc2ccccc2C1 . This indicates that the compound contains a chlorine atom, a nitrogen atom, and a cyclic structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.68 and its melting point is 245-247 °C . It is soluble in DMSO and methanol to some extent .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. Derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally related to the compound , have shown promising antibacterial and antifungal properties . These derivatives have been synthesized using methods like grinding, stirring, and ultrasound irradiation, and tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal agents like Aspergillus niger and Candida albicans . The presence of the fluorine atom in the molecule could enhance these antimicrobial properties, making it a candidate for developing new antibiotics.
Antifungal Studies
In addition to its antibacterial properties, the compound’s antifungal potential is noteworthy. The related inden-1-one derivatives have been effective against fungal pathogens, which suggests that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be developed into antifungal agents . This application is particularly relevant given the rising concern over fungal resistance to existing medications.
Computational Chemistry Applications
The compound’s structure allows for computational studies, such as density functional theory (DFT) analyses, to predict its reactivity and interaction with biological targets . Computational investigations can provide insights into the compound’s molecular properties, such as bond lengths, angles, and molecular orbitals, which are crucial for understanding its biological activity.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a significant role in medicinal chemistry. The synthesis of imidazole-containing compounds, which share a similar heterocyclic structure with the compound , has shown a wide range of biological activities . Therefore, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could serve as a precursor or intermediate in the synthesis of various biologically active heterocyclic molecules.
Anti-inflammatory Potential
Indazole, another heterocyclic compound, has demonstrated significant anti-inflammatory properties . Given the structural similarities, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be explored for its anti-inflammatory applications, potentially leading to the development of new anti-inflammatory drugs.
Anticancer Research
Compounds containing the inden-1-one moiety have been associated with anticancer activities . The fluorinated chalcone motifs derived from inden-1-one have been investigated for their potential to inhibit cancer cell growth. This suggests that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be a valuable compound in the design of new anticancer agents.
Anti-HIV Research
Indole derivatives, which are structurally related to our compound of interest, have been studied for their anti-HIV properties . Molecular docking studies of these derivatives have shown potential in inhibiting HIV-1, indicating that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could also be researched for its efficacy against HIV.
Orientations Futures
The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . Therefore, future research could focus on exploring these potential pharmacological properties and developing new synthesis methods.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-14-8-12(13)11-6-9-4-2-3-5-10(9)7-11;/h2-5,11-12,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTGTWYASLTRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CC2=CC=CC=C2C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1485261.png)
![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)
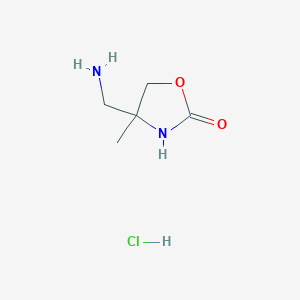
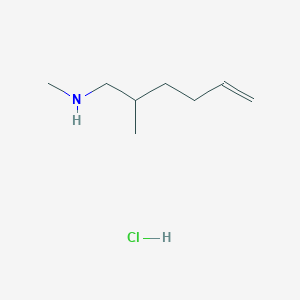
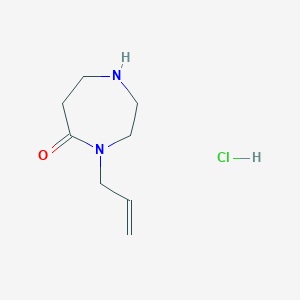
![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)
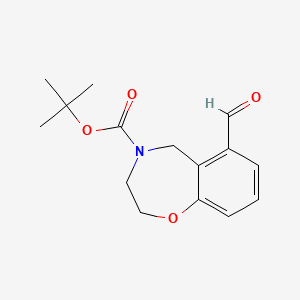
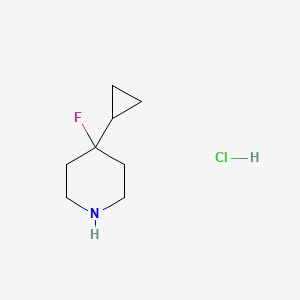
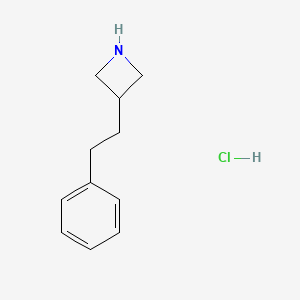
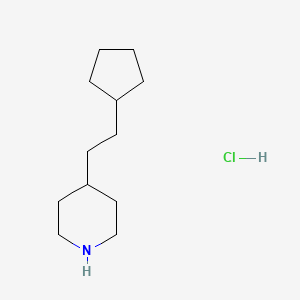
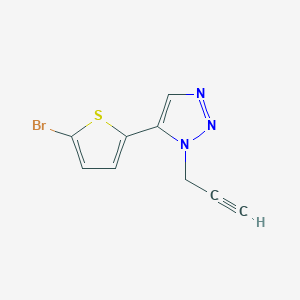
![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)